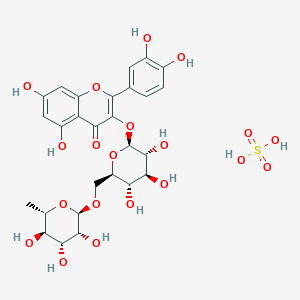
s-Diphenylcarbazone
Vue d'ensemble
Description
S-Diphenylcarbazone, also known as 1-anilino-3-phenyliminourea, is a chemical compound from the group of carbazones . It is an orange solid that dissolves well in ethanol, chloroform, and benzene, but is almost insoluble in water . It forms a purple complex compound with Hg (II) ions .
Synthesis Analysis
S-Diphenylcarbazone can be produced from Diphenylcarbazide via oxidation . Certain commercial products of diphenylcarbazone are a mixture with Diphenylcarbazide, which also forms colored complex compounds with certain metal ions .Molecular Structure Analysis
The molecular formula of s-Diphenylcarbazone is C13H12N4O . It has a molar mass of 240.26 g/mol .Chemical Reactions Analysis
S-Diphenylcarbazone forms a purple complex compound with Hg (II) ions . Likewise, other metal ions, such as Cr (III) ions, form colored complexes with s-Diphenylcarbazone . It is used as an indicator for endpoint determination in mercurimetry .Physical And Chemical Properties Analysis
S-Diphenylcarbazone is an orange solid that is scarcely soluble in water, but readily soluble in organic solvents like acetone, hot ethanol, and acetic acid . It has a density of 1.2±0.1 g/cm3 and a molar refractivity of 70.4±0.5 cm3 .Applications De Recherche Scientifique
Determination of Metal Ions
s-Diphenylcarbazone can be used in the determination of metal ions. For instance, it has been used in a nanocomposite as a solid-phase extractor for the simultaneous determination of copper (II) and zinc (II) ions . The nanocomposite was prepared by immobilizing diphenylcarbazone on SBA-15 nanoparticles coated with anionic surfactant sodium dodecyl sulfate .
Formation of Complex Compounds with Metal Ions
s-Diphenylcarbazone forms complex compounds with various metal ions. For example, it forms a purple complex compound with mercury (II) ions . Similarly, other metal ions, such as chromium (III) ions, also form colored complexes with s-Diphenylcarbazone .
Use in Titrimetric Analysis
s-Diphenylcarbazone is used in titrimetric analysis, a type of quantitative chemical analysis. It is used to determine the concentration of an identified analyte .
Use in Nanocomposite Materials
s-Diphenylcarbazone is used in the preparation of nanocomposite materials. These materials have unique properties and can be used in various applications, such as the extraction and determination of metal ions .
Use in Environmental Analysis
Due to its ability to form complexes with various metal ions, s-Diphenylcarbazone can be used in environmental analysis to detect and quantify the presence of these ions in different samples .
Use in Food and Herbal Sample Analysis
s-Diphenylcarbazone can be used in the analysis of food and herbal samples. Its ability to form complexes with metal ions can be used to determine the presence and concentration of these ions in these samples .
Safety and Hazards
S-Diphenylcarbazone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mécanisme D'action
Target of Action
s-Diphenylcarbazone, also known as 1,5-Diphenylcarbazone, primarily targets metal ions . It forms complex compounds with various metal ions, notably Mercury (Hg II) ions and Chromium (Cr III) ions . These metal ions play a crucial role in various biochemical reactions and processes.
Mode of Action
s-Diphenylcarbazone interacts with its targets (metal ions) by forming colored complex compounds . For instance, it forms a purple complex compound with Hg (II) ions . The formation of these complexes results in a change in the color of the solution, which can be used to detect the presence and concentration of the targeted metal ions .
Pharmacokinetics
It is known that s-diphenylcarbazone is an orange solid that dissolves well in ethanol, chloroform, and benzene, but is almost insoluble in water . This suggests that its bioavailability could be influenced by these solubility properties.
Result of Action
The primary result of s-Diphenylcarbazone’s action is the formation of colored complexes with metal ions . This property is utilized in analytical chemistry, where s-Diphenylcarbazone is used as an indicator for endpoint determination in mercurimetry . When a sodium chloride solution is titrated with a mercury (II) nitrate solution, undissociated mercury (II) chloride is formed. If the endpoint is exceeded, then the color complex forms with s-Diphenylcarbazone .
Action Environment
The action, efficacy, and stability of s-Diphenylcarbazone can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its availability and interaction with target metal ions . Furthermore, the compound’s stability and efficacy might be influenced by factors such as pH, temperature, and the presence of other chemical substances.
Propriétés
IUPAC Name |
1-anilino-3-phenyliminourea;1,3-dianilinourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O.C13H12N4O/c2*18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14-15H,(H2,16,17,18);1-10,14H,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJPBIRJSVMEKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)NNC2=CC=CC=C2.C1=CC=C(C=C1)NNC(=O)N=NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Anilino-3-phenyliminourea; 1,3-dianilinourea | |
CAS RN |
10329-15-4 | |
| Record name | NSC5063 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010329154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC5063 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5063 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphenylcarbazone compound with s-diphenylcarbazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does s-Diphenylcarbazone function as an indicator in the mercurimetric titration of chloride ions?
A: s-Diphenylcarbazone acts as a metallochromic indicator in the mercurimetric titration of chloride ions. [, ] In the presence of dilute nitric acid, s-Diphenylcarbazone forms a rose-red colored complex with mercury (II) ions. Initially, any chloride ions present in the solution react with the added mercury (II) nitrate, forming soluble mercury (II) chloride. Once all chloride ions are consumed, the excess mercury (II) ions react with s-Diphenylcarbazone, leading to a visible color change from orange to rose-red, signifying the titration endpoint.
Q2: What are the advantages of using s-Diphenylcarbazone over other indicators for chloride determination in biological samples?
A2: s-Diphenylcarbazone offers several advantages as an indicator for chloride determination in biological fluids:
- Sharp Color Change: It exhibits a distinct color change at the endpoint, making it easy to visually determine the titration completion. []
- Compatibility with Biological Samples: The method described in the research uses a heat clot extraction technique to separate low molecular weight components like chloride from serum proteins. [] This minimizes interference from other components in the biological samples.
- Established Methodology: The research demonstrates the successful application of s-Diphenylcarbazone in an established mercurimetric titration method, indicating its reliability and accuracy. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Chloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B77018.png)






